molecular formula C6H5N5O2 B564672 2-Amino-5,8-dihydropteridine-6,7-dione CAS No. 100516-92-5

2-Amino-5,8-dihydropteridine-6,7-dione

Cat. No.: B564672
CAS No.: 100516-92-5
M. Wt: 179.139
InChI Key: XXIQXXDRQFNUGO-UHFFFAOYSA-N
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Description

2-Amino-5,8-dihydropteridine-6,7-dione is a pteridine derivative characterized by a bicyclic structure with a 5,8-dihydropteridine core, ketone groups at positions 6 and 7, and an amino substituent at position 2. The amino group at position 2 may influence solubility, redox behavior, and biological interactions, distinguishing it from other derivatives .

Properties

CAS No.

100516-92-5

Molecular Formula

C6H5N5O2

Molecular Weight

179.139

IUPAC Name

2-amino-5,8-dihydropteridine-6,7-dione

InChI

InChI=1S/C6H5N5O2/c7-6-8-1-2-3(11-6)10-5(13)4(12)9-2/h1H,(H,9,12)(H3,7,8,10,11,13)

InChI Key

XXIQXXDRQFNUGO-UHFFFAOYSA-N

SMILES

C1=C2C(=NC(=N1)N)NC(=O)C(=O)N2

Origin of Product

United States

Comparison with Similar Compounds

Piperazine-Substituted 5,8-Dihydropteridine-6,7-diones

Structural Features: Derivatives such as compound 5n (or 72) feature a piperazine ring at position 2, replacing the amino group in the target compound. This substitution enhances antiproliferative activity by improving binding affinity to cellular targets . Biological Activity:

  • Anticancer Potency : Compound 5n exhibited IC₅₀ values of 8.78 µM against the MGC-803 gastric cancer cell line, outperforming 5-fluorouracil (IC₅₀ = 14.15 µM) .
  • Mechanistic Effects : It inhibits colony formation, migration, and induces apoptosis in MGC-803 cells via concentration-dependent pathways .
    Key Advantage : The piperazine group confers broad-spectrum activity across multiple cancer cell lines (A549, PC-3, SGC-7901), making it a promising chemotype for antitumor agents .

1,3-Dimethyl Imazine-6,7-diamines

Structural Features : These derivatives (e.g., compounds 25–27 ) lack the 5,8-dihydropteridine core and instead possess a lumazine backbone with methyl and amine substituents .
Physical Properties :

  • Melting Points : >320°C, similar to many pteridine derivatives .
  • Synthesis: Prepared via condensation of uracil-5,6-diamines with methylcyanoformimidate in DMF, yielding stable crystalline powders . Limitation: No reported biological activity, suggesting that the imazine scaffold may lack the redox or binding properties critical for therapeutic effects .

Comparison with Benzimidazole-4,7-diones

Benzimidazole-4,7-diones and N-Oxide Derivatives

Structural Features: These tricyclic compounds share a quinone moiety (similar to the 6,7-dione in pteridines) but incorporate a benzimidazole ring. Derivatives like 6b show hypoxia-selective activity . Biological Activity:

  • Anticancer Effects: Compound 6b demonstrated a hypoxia/normoxia cytotoxic coefficient comparable to tirapazamine, a reference hypoxia-activated prodrug .
  • Stability: Validated UPLC methods confirmed stability under physiological conditions, critical for prodrug development .

Antiplasmodial Tricyclic Derivatives

Structural Features : Analogues of thiaplakortones incorporate indole-4,7-dione cores fused with sulfinic acid-derived rings .
Biological Activity :

  • Antiplasmodial Activity : Several analogues inhibited Plasmodium falciparum growth (IC₅₀ < 500 nM) but showed moderate selectivity over human cells .
    Contrast with Pteridines : The indole-dione scaffold targets parasitic pathways, whereas pteridines focus on eukaryotic cancer cell mechanisms .

Table 1: Key Structural Features and Activities

Compound Class Core Structure Substituents Notable Activity (IC₅₀ or Efficacy) Reference
2-Amino-5,8-dihydropteridine-6,7-dione Pteridine 2-Amino, 6,7-dione Hypothesized redox-mediated anticancer
Piperazine-substituted pteridine Pteridine 2-Piperazine, 6,7-dione IC₅₀ = 8.78 µM (MGC-803)
Benzimidazole-4,7-dione Benzimidazole 4,7-dione, N-oxide Hypoxia-selective cytotoxicity
1,3-Dimethyl imazine-6,7-diamine Lumazine 1/3-Methyl, 6,7-diamine No significant bioactivity reported

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